Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
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Overview
Description
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the quinoline ring.
Methylation: Addition of a methyl group to the carboxylate moiety.
Substitution: Incorporation of the trifluoromethylphenyl group.
Each step requires specific reagents and conditions, such as bromine for bromination, methyl iodide for methylation, and trifluoromethylbenzene for substitution. Reaction conditions like temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of bromomethyl groups to carboxylic acids.
Reduction: Reduction of bromine atoms to hydrogen.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-3-(bromomethyl)-2-phenylquinoline-4-carboxylate: Lacks the trifluoromethyl group.
Methyl 7-bromo-3-(bromomethyl)-2-(4-methylphenyl)quinoline-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.
Biological Activity
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate, identified by CAS number 2225878-62-4, is a complex organic compound with a molecular formula of C19H12Br2F3NO2 and a molecular weight of 503.1 g/mol. This compound belongs to the quinoline family, which has been widely studied for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The structure of this compound features several functional groups that contribute to its biological activity:
- Bromine Atoms: The presence of bromine enhances the lipophilicity and biological reactivity of the compound.
- Trifluoromethyl Group: This group is known to improve the metabolic stability and bioavailability of pharmaceuticals.
- Quinoline Core: The quinoline structure is a well-known pharmacophore that exhibits a range of biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study: A related quinoxaline derivative demonstrated IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming doxorubicin (IC50 3.23 µg/mL) . This indicates that modifications in the quinoline structure can significantly enhance anticancer activity.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The trifluoromethyl group in particular has been associated with improved antibacterial efficacy.
- Research Findings: A series of trifluoromethyl-substituted quinolones exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol against Gram-positive bacteria such as Staphylococcus aureus .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition: Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .
- Apoptosis Induction in Cancer Cells: Quinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H12Br2F3NO2 |
---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
methyl 7-bromo-3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C19H12Br2F3NO2/c1-27-18(26)16-13-6-5-12(21)8-15(13)25-17(14(16)9-20)10-3-2-4-11(7-10)19(22,23)24/h2-8H,9H2,1H3 |
InChI Key |
KPLNRSNJWLETOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=C1C=CC(=C2)Br)C3=CC(=CC=C3)C(F)(F)F)CBr |
Origin of Product |
United States |
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